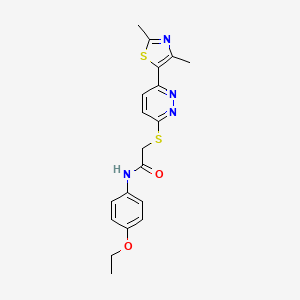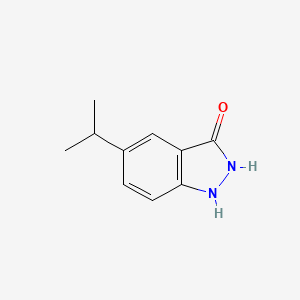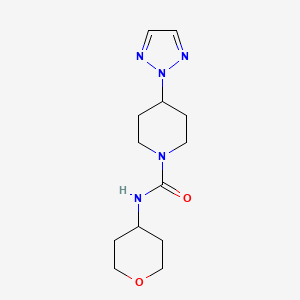
2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(4-ethoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(4-ethoxyphenyl)acetamide, also known as Compound A, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound has been found to possess various biochemical and physiological effects that make it a promising candidate for further research and development.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for the compound '2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(4-ethoxyphenyl)acetamide' involves the synthesis of the intermediate compounds followed by their coupling to form the final product.
Starting Materials
2,4-dimethyl-5-nitrothiazole, 3-bromo-6-chloropyridazine, 4-ethoxyaniline, N,N-dimethylformamide, potassium carbonate, thiourea, acetic anhydride, sodium borohydride, acetic acid, hydrochloric acid, sodium hydroxide, ethyl acetate, wate
Reaction
Step 1: Reduction of 2,4-dimethyl-5-nitrothiazole with sodium borohydride in acetic acid to obtain 2,4-dimethyl-5-aminothiazole., Step 2: Reaction of 3-bromo-6-chloropyridazine with 2,4-dimethyl-5-aminothiazole in N,N-dimethylformamide in the presence of potassium carbonate to obtain 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide., Step 3: Reaction of 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide with thiourea in acetic anhydride to obtain 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-acetylthiourea., Step 4: Hydrolysis of 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-acetylthiourea with hydrochloric acid to obtain 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-thiourea., Step 5: Reaction of 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-thiourea with 4-ethoxyaniline in the presence of sodium hydroxide in ethanol to obtain the final product 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(4-ethoxyphenyl)acetamide., Step 6: Purification of the final product by recrystallization from ethyl acetate and water.
作用机制
The exact mechanism of action of 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(4-ethoxyphenyl)acetamide A is not fully understood, but it is believed to act through several pathways. One proposed mechanism of action is the inhibition of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(4-ethoxyphenyl)acetamide A has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(4-ethoxyphenyl)acetamide A has been shown to modulate the expression of various genes involved in cancer progression and immune response.
生化和生理效应
2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(4-ethoxyphenyl)acetamide A has been found to possess various biochemical and physiological effects, including anti-cancer, neuroprotective, and immunomodulatory effects. In cancer cells, 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(4-ethoxyphenyl)acetamide A has been shown to inhibit cell growth, induce apoptosis, and modulate gene expression. In neurology, 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(4-ethoxyphenyl)acetamide A has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. In immunology, 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(4-ethoxyphenyl)acetamide A has been shown to modulate the immune response and may be useful in the treatment of autoimmune diseases.
实验室实验的优点和局限性
One advantage of using 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(4-ethoxyphenyl)acetamide A in lab experiments is its well-characterized synthesis method, which allows for the production of high-quality, pure samples. In addition, 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(4-ethoxyphenyl)acetamide A has been extensively studied for its potential therapeutic applications, which provides a strong rationale for its use in lab experiments. One limitation of using 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(4-ethoxyphenyl)acetamide A in lab experiments is its relatively low solubility in water, which may make it difficult to use in certain experimental settings.
未来方向
There are several future directions for research on 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(4-ethoxyphenyl)acetamide A. One area of interest is the development of new analogs of 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(4-ethoxyphenyl)acetamide A with improved pharmacological properties. Another area of interest is the investigation of the mechanism of action of 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(4-ethoxyphenyl)acetamide A, which may lead to the development of new therapeutic strategies. Finally, the potential therapeutic applications of 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(4-ethoxyphenyl)acetamide A in various fields, including cancer research, neurology, and immunology, warrant further investigation.
科学研究应用
2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(4-ethoxyphenyl)acetamide A has been extensively studied for its potential therapeutic applications in various fields, including cancer research, neurology, and immunology. In cancer research, 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(4-ethoxyphenyl)acetamide A has been found to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and colon cancer cells. In neurology, 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(4-ethoxyphenyl)acetamide A has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In immunology, 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(4-ethoxyphenyl)acetamide A has been found to modulate the immune response and may be useful in the treatment of autoimmune diseases.
属性
IUPAC Name |
2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S2/c1-4-25-15-7-5-14(6-8-15)21-17(24)11-26-18-10-9-16(22-23-18)19-12(2)20-13(3)27-19/h5-10H,4,11H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKODYWWQHGUJLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(4-ethoxyphenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2911489.png)

![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-propyloxalamide](/img/structure/B2911492.png)
![2-(methylsulfanyl)-N-(2-{5-[(4-nitrophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)pyridine-3-carboxamide](/img/structure/B2911493.png)


![2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2911497.png)


![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2911503.png)

![N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2911505.png)
